Antiparasitic agent-2

Chagas disease Trypanosoma cruzi Amastigote assay

Antiparasitic agent-2 (compound 8a) is a unique hybrid of 1,2,4-oxadiazole and 3-hydroxy-2-oxindole, providing a novel chemotype for Chagas disease research. With an IC₅₀ of 2.30 μM against T. cruzi amastigotes, it is a high-potency positive control for HTS campaigns and a critical probe for dual-target SAR studies. Its one-step synthetic accessibility supports scale-up for lead optimization programs.

Molecular Formula C20H17N3O3
Molecular Weight 347.4 g/mol
Cat. No. B12415625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-2
Molecular FormulaC20H17N3O3
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(C1=O)(C(=C)C3=NC(=NO3)C4=CC=CC=C4)O
InChIInChI=1S/C20H17N3O3/c1-3-23-16-12-8-7-11-15(16)20(25,19(23)24)13(2)18-21-17(22-26-18)14-9-5-4-6-10-14/h4-12,25H,2-3H2,1H3
InChIKeyFKBCCMOTQVAZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiparasitic Agent-2: Compound 8a, a Dual-Active Oxadiazole-Hydroxyoxindole Hybrid for Kinetoplastid Drug Discovery


Antiparasitic agent-2 (CAS 2494277-80-2), designated compound 8a, is a synthetic hybrid molecule formed by linking 1,2,4-oxadiazole and 3-hydroxy-2-oxindole scaffolds [1]. It exhibits potent in vitro activity against intracellular amastigotes of two clinically significant kinetoplastid parasites: Trypanosoma cruzi (causative agent of Chagas disease) and Leishmania infantum (causative agent of visceral leishmaniasis) . The compound is characterized by a molecular formula of C20H17N3O3 and a molecular weight of 347.37 g/mol .

Why Generic Substitution Fails: The Critical Selectivity and Structural Determinants of Antiparasitic Agent-2


In-class compounds cannot be simply interchanged due to substantial differences in potency, selectivity, and structural determinants of activity. The oxadiazole-hydroxyoxindole hybrid series exhibits steep structure-activity relationships, with minor structural modifications leading to significant changes in both anti-parasitic potency and host cell cytotoxicity. For instance, compound 8a is specifically optimized for T. cruzi activity, while closely related analogs (e.g., 5b, 5d, 8h, 8o) show preferential activity against L. infantum [1]. Substitution with a generic oxadiazole or hydroxyoxindole derivative would fail to recapitulate the specific dual-activity profile and selectivity index achieved by this precise hybrid architecture .

Antiparasitic Agent-2: Quantitative Differentiation and Comparative Performance Data


Superior Potency Against T. cruzi Amastigotes Relative to Benznidazole

Compound 8a demonstrates an IC50 of 2.30 μM against intracellular T. cruzi amastigotes, which is comparable or superior to the front-line clinical drug benznidazole, which exhibits an IC50 of 2.67 ± 0.39 μM under similar assay conditions [1][2].

Chagas disease Trypanosoma cruzi Amastigote assay

Enhanced Potency Against L. infantum Compared to Miltefosine

Compound 8a exhibits an IC50 of 7.28 μM against L. infantum intracellular amastigotes, which is substantially more potent than miltefosine, a standard-of-care drug for visceral leishmaniasis, which shows an IC50 of 23.7 ± 1.78 μM in comparable amastigote assays [1].

Visceral leishmaniasis Leishmania infantum Amastigote assay

Favorable Selectivity Index (SI) for T. cruzi Over Host Cells

Compound 8a demonstrates a selectivity index (SI) of 11.65 for T. cruzi, calculated as the ratio of HepG2 cytotoxicity (CC50 = 26.79 μM) to anti-T. cruzi activity (IC50 = 2.30 μM) . This SI is superior to the commonly accepted benchmark of SI > 10 for promising lead compounds in kinetoplastid drug discovery.

Selectivity index Cytotoxicity Therapeutic window

Moderate Selectivity for L. infantum Provides a Baseline for Further Optimization

For L. infantum, compound 8a yields a selectivity index of 3.68 (CC50=26.79 μM / IC50=7.28 μM) . While lower than the T. cruzi SI, this value still compares favorably to miltefosine, which exhibits an SI of 2.5 against L. infantum (CC50 ≈ 59.25 μM / IC50 = 23.7 μM) based on available data [1].

Selectivity index Leishmania infantum Cytotoxicity

Defined Structure-Activity Relationship Within the Hybrid Series

Within the oxadiazole-hydroxyoxindole series, compound 8a is specifically optimized for T. cruzi activity. It exhibits an IC50 of 2.30 μM, which is substantially more potent than compound 4c (IC50 = 6.20 μM), a closely related analog, representing a 2.7-fold improvement in potency [1]. This differentiation highlights the critical role of the specific substitution pattern.

Structure-activity relationship SAR Lead optimization

Dual-Activity Profile Against Both T. cruzi and L. infantum

Compound 8a exhibits a dual-activity profile, demonstrating potent activity against both T. cruzi (IC50 = 2.30 μM) and L. infantum (IC50 = 7.28 μM) . In contrast, compounds 5b, 5d, 8h, and 8o from the same series show preferential activity against L. infantum (IC50s of 3.89, 2.38, 2.50, and 2.85 μM, respectively) but are not reported as highly potent against T. cruzi [1].

Dual-activity Kinetoplastid Broad-spectrum

Best Research and Industrial Application Scenarios for Antiparasitic Agent-2


Lead Optimization for Chagas Disease Therapeutics

Given its potent anti-T. cruzi activity (IC50 = 2.30 μM) and favorable selectivity index (SI = 11.65), compound 8a serves as an excellent starting point for lead optimization programs targeting Chagas disease. Its in vitro efficacy is comparable or superior to benznidazole [1], making it a valuable scaffold for structure-activity relationship (SAR) studies aimed at improving potency, pharmacokinetic properties, and in vivo efficacy.

Dual-Activity Probe for Kinetoplastid Biology

The dual-activity profile of compound 8a against both T. cruzi and L. infantum [1] makes it a useful chemical probe for investigating shared biological targets or pathways across kinetoplastid parasites. Researchers can utilize this compound to explore conserved mechanisms of action, potentially identifying novel drug targets relevant to multiple neglected tropical diseases.

Reference Standard for Oxadiazole-Hydroxyoxindole Hybrid SAR

Compound 8a represents a key benchmark within the oxadiazole-hydroxyoxindole hybrid series. Its defined activity profile and direct comparison to analogs like compound 4c (2.7-fold difference in potency) establish it as a reference standard for evaluating new derivatives in this chemical space. Procurement of this compound enables consistent calibration of biological assays during SAR campaigns.

In Vitro Screening for Antileishmanial Activity

With an IC50 of 7.28 μM against L. infantum and a selectivity index of 3.68, compound 8a is a suitable positive control or comparator for in vitro screening assays aimed at identifying novel antileishmanial agents. Its potency advantage over miltefosine (3.3-fold lower IC50) [2] provides a more stringent benchmark for hit triage.

Technical Documentation Hub

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